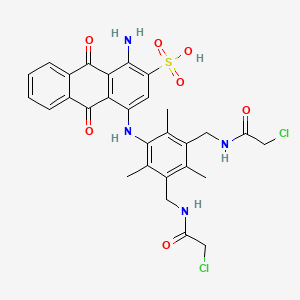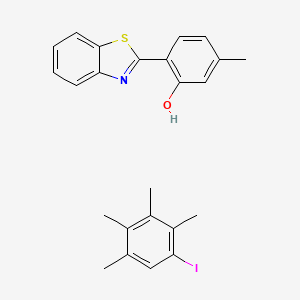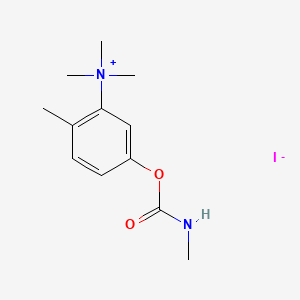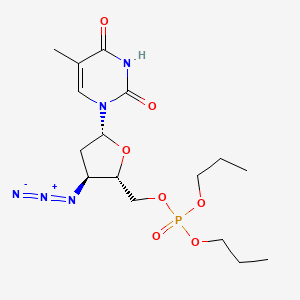
2,9-Dinitrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dinitrophenanthrene is a nitro-aromatic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two nitro groups attached to the 2nd and 9th positions of the phenanthrene ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dinitrophenanthrene typically involves the nitration of phenanthrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,9-Dinitrophenanthrene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2,9-Diaminophenanthrene.
Oxidation: Phenanthrenequinone derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
科学研究应用
2,9-Dinitrophenanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It can also serve as a model compound for studying the reactivity of nitro-aromatic compounds.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its aromatic structure and reactivity.
作用机制
The mechanism by which 2,9-Dinitrophenanthrene exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro groups are converted to amino groups through the transfer of electrons and protons. In nucleophilic substitution reactions, the nitro groups act as leaving groups, allowing nucleophiles to attack the aromatic ring. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
2,7-Dinitrophenanthrene: Another nitro-aromatic compound with nitro groups at the 2nd and 7th positions.
9-Nitrophenanthrene: A mono-nitro derivative with a single nitro group at the 9th position.
2-Nitrofluorene: A nitro-aromatic compound with a similar structure but different ring system.
Uniqueness: 2,9-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which can influence its chemical reactivity and potential applications. The presence of two nitro groups can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions compared to mono-nitro derivatives.
属性
CAS 编号 |
159092-70-3 |
|---|---|
分子式 |
C14H8N2O4 |
分子量 |
268.22 g/mol |
IUPAC 名称 |
2,9-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-11-9(7-10)8-14(16(19)20)13-4-2-1-3-12(11)13/h1-8H |
InChI 键 |
NOWPFVNMHCCFKS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


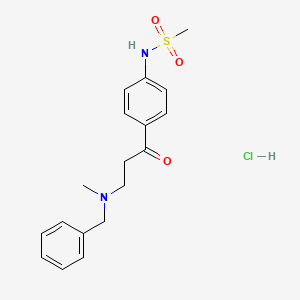
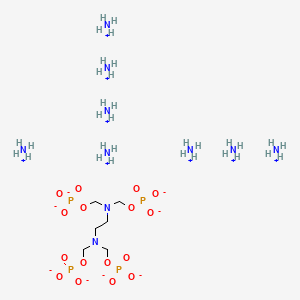
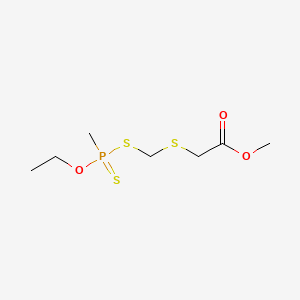
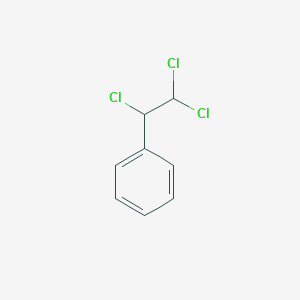
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
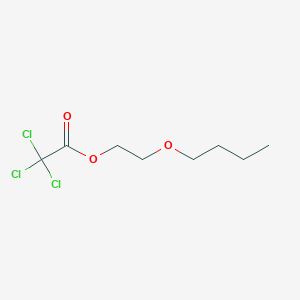
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)

